molecular formula C12H15N3O2S2 B5293237 METHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

METHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B5293237
M. Wt: 297.4 g/mol
InChI Key: LNROTDXBKJBIQD-UHFFFAOYSA-N
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Description

METHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a triazole ring, a thiophene moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves the formation of the triazole ring followed by the introduction of the thiophene and acetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The thiophene moiety is then introduced through a substitution reaction, and the acetate group is added via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the acetate group.

Scientific Research Applications

METHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The triazole ring and thiophene moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
  • METHYL 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
  • METHYL 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Uniqueness

METHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to the presence of both the thiophene and triazole moieties, which confer specific chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-3-15-10(7-9-5-4-6-18-9)13-14-12(15)19-8-11(16)17-2/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNROTDXBKJBIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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